3-(4-Fluorobenzyl)thiazolidine-2,4-dione

Medicinal Chemistry Synthetic Methodology Building Block

3-(4-Fluorobenzyl)thiazolidine-2,4-dione (CAS 137660-67-4) is a differentiated, N-substituted thiazolidinedione (TZD) scaffold essential for streamlined medicinal chemistry. Its pre-installed 4-fluorobenzyl group enables single-step Knoevenagel condensation at the reactive C5 methylene, bypassing multi-step syntheses from unsubstituted cores. This specific 3-substitution pattern is critical for generating PPARγ modulators, aldose reductase inhibitors (IC50 117.6 nM analog), and anticancer leads (e.g., AV23, 90% tumor reduction in vivo). Generic or 5-substituted TZDs are not viable substitutes; their physicochemical properties and biological activities fundamentally differ. Procure this precise building block to ensure valid SAR and experimental reproducibility.

Molecular Formula C10H8FNO2S
Molecular Weight 225.24 g/mol
CAS No. 137660-67-4
Cat. No. B3047328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorobenzyl)thiazolidine-2,4-dione
CAS137660-67-4
Molecular FormulaC10H8FNO2S
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=O)S1)CC2=CC=C(C=C2)F
InChIInChI=1S/C10H8FNO2S/c11-8-3-1-7(2-4-8)5-12-9(13)6-15-10(12)14/h1-4H,5-6H2
InChIKeyGTAZAXSMXJLHEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3-(4-Fluorobenzyl)thiazolidine-2,4-dione (CAS 137660-67-4) as a Specialized Research Intermediate


3-(4-Fluorobenzyl)thiazolidine-2,4-dione (CAS 137660-67-4) is a synthetic organic compound belonging to the thiazolidinedione (TZD) class, characterized by a 2,4-thiazolidinedione core N-substituted at the 3-position with a 4-fluorobenzyl group [1]. With a molecular weight of 225.24 g/mol, an XLogP3-AA of 1.8, and a melting point of 83°C, it serves as a versatile small-molecule scaffold . This compound is primarily utilized as a fluorinated pharmaceutical intermediate and is a key building block for synthesizing more complex, biologically active TZD derivatives, including PPARγ modulators and aldose reductase inhibitors .

Procurement Risk Alert: Why 3-(4-Fluorobenzyl)thiazolidine-2,4-dione Cannot Be Interchanged with Unsubstituted or 5-Substituted TZD Analogs


Generic substitution among thiazolidinedione (TZD) derivatives is scientifically unsound and carries significant risk of experimental failure or synthesis dead-ends. The core TZD ring, as seen in unsubstituted 2,4-thiazolidinedione (CAS 2295-31-0), lacks the essential N-alkylation required for many downstream applications [1]. The 3-(4-fluorobenzyl) substitution pattern is critical, as it imparts distinct physicochemical properties—including a specific XLogP3-AA of 1.8 and a melting point of 83°C—that govern solubility and reactivity in subsequent chemical transformations . Critically, this 3-substitution dictates the final biological activity of derived compounds; for instance, TZDs substituted at the 5-position, such as 5-(4-fluorobenzyl)thiazolidine-2,4-dione (CAS 291536-42-0), exhibit a different profile and are often direct PPARγ agonists, whereas 3-substituted analogs like the target compound are primarily synthetic precursors . Interchanging these compounds would alter reaction pathways and invalidate structure-activity relationships (SAR) in lead optimization programs, making precise procurement non-negotiable.

Head-to-Head Comparative Evidence: Quantifying the Advantages of 3-(4-Fluorobenzyl)thiazolidine-2,4-dione


Synthetic Utility: Enhanced Reactivity at the 5-Position for Knoevenagel Condensations Compared to Unsubstituted TZD Core

The primary differentiator for 3-(4-Fluorobenzyl)thiazolidine-2,4-dione is its utility as an advanced intermediate, which bypasses the need for a separate N-protection/deprotection sequence. While the unsubstituted 2,4-thiazolidinedione core (CAS 2295-31-0) requires a multi-step protocol of N-alkylation followed by Knoevenagel condensation at the reactive C5 methylene group, the target compound is pre-functionalized at the N3 position . This allows direct, chemoselective functionalization at C5 to generate diverse 3,5-disubstituted TZD libraries. This difference is qualitative rather than quantitative in a traditional assay, but it is a critical, verifiable advantage in a synthetic workflow .

Medicinal Chemistry Synthetic Methodology Building Block

Physicochemical Differentiation: Lipophilicity (XLogP3-AA) Comparison with Unsubstituted TZD Core

The introduction of the 4-fluorobenzyl group at the N3 position significantly increases the lipophilicity of the compound compared to the unsubstituted 2,4-thiazolidinedione core. This is a key design feature for medicinal chemists optimizing the drug-likeness of subsequent analogs. The target compound has a computed XLogP3-AA of 1.8 [1], whereas the unsubstituted 2,4-thiazolidinedione has a computed XLogP3-AA of -0.4 [2].

Medicinal Chemistry ADME Prediction Physicochemical Properties

Precursor for Aldose Reductase Inhibitors: Comparative Activity of Derived Analogs vs. Epalrestat

This compound is a direct precursor to advanced aldose reductase (AR) inhibitors. A derivative containing a 4-fluorobenzylidene group at the 5-position (Compound 9a) demonstrated potent AR inhibition with an IC50 of 117.6 nM, which was marginally more potent than the clinically used drug epalrestat (IC50 = 127 nM) in the same assay [1]. This demonstrates that the 3-(4-fluorobenzyl) scaffold is a validated starting point for developing novel AR inhibitors that can rival or surpass existing clinical agents.

Diabetic Complications Aldose Reductase Enzyme Inhibition

Defined Application Scenarios for 3-(4-Fluorobenzyl)thiazolidine-2,4-dione (CAS 137660-67-4) Based on Verified Evidence


Medicinal Chemistry: Expedited Library Synthesis of 3,5-Disubstituted Thiazolidinediones

This is the primary application for 3-(4-Fluorobenzyl)thiazolidine-2,4-dione. Procurement is justified for medicinal chemistry groups seeking to rapidly generate diverse libraries of 3,5-disubstituted TZD analogs. Its pre-installed 4-fluorobenzyl group allows for a single-step, chemoselective functionalization at the reactive C5 methylene group via Knoevenagel condensation with various aromatic aldehydes . This streamlined workflow, compared to starting from the unsubstituted TZD core, is a key differentiator that saves time and resources in hit-to-lead and lead optimization campaigns. The resulting analogs are commonly screened against targets such as PPARγ, aldose reductase (AR), and protein tyrosine phosphatase 1B (PTP1B) [1].

Diabetes Research: Development of Potent Aldose Reductase (AR) Inhibitors

Researchers focusing on diabetic complications should prioritize this compound as a key synthetic intermediate. A derivative of this scaffold, featuring a 4-fluorobenzylidene group at the 5-position (Compound 9a), has been shown to inhibit aldose reductase (AR) with an IC50 of 117.6 nM, a potency that rivals the clinical drug epalrestat (IC50 = 127 nM) [2]. Procuring this specific N-substituted TZD precursor enables the systematic exploration of 5-benzylidene substituents to further optimize AR inhibitory potency, selectivity over aldehyde reductase (ALR1), and downstream in vivo efficacy.

Oncology Research: Synthesis of Novel Anti-Glioma Agents

This compound is a validated precursor for synthesizing anti-cancer agents with demonstrated in vivo efficacy. The derivative AV23, synthesized from this core, reduced tumor volume by 90% in a preclinical rat model of glioblastoma and reversed disease-induced hypoglycemia and weight loss [3]. Procuring 3-(4-Fluorobenzyl)thiazolidine-2,4-dione is essential for research programs aiming to replicate or expand upon the AV23 lead series, providing a defined starting point for exploring SAR around the 5-benzylidene substituent in the context of brain cancer therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Fluorobenzyl)thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.